molecular formula C10H8Cl2N2O2S B2545250 1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-pyrazole CAS No. 957494-93-8

1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-pyrazole

Cat. No.: B2545250
CAS No.: 957494-93-8
M. Wt: 291.15
InChI Key: WDUBXYMRTIODCE-UHFFFAOYSA-N
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Description

1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-1H-pyrazole is a chemical compound of interest in various research fields, particularly in medicinal chemistry and agrochemical development. As a pyrazole derivative featuring a sulfonyl group, it may serve as a versatile building block or intermediate for the synthesis of more complex molecules. Its structure suggests potential for investigating biological activity, though its specific properties and applications are a subject of ongoing scientific exploration. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult relevant scientific literature and safety data sheets before handling.

Properties

IUPAC Name

1-(2,4-dichloro-3-methylphenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O2S/c1-7-8(11)3-4-9(10(7)12)17(15,16)14-6-2-5-13-14/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUBXYMRTIODCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)S(=O)(=O)N2C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-pyrazole typically involves the reaction of 2,4-dichloro-3-methylbenzenesulfonyl chloride with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the pyrazole ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl bridge between the pyrazole and dichloromethylphenyl group enables participation in nucleophilic substitution reactions. For example:

  • Hydrolysis : Under acidic or basic conditions, the sulfonyl group can undergo hydrolysis to yield pyrazole and 2,4-dichloro-3-methylbenzenesulfonic acid.

    • Conditions : Concentrated HCl (8–10 N), 70°C, 5 hours .

    • Yield : ~77% (analogous reaction) .

Electrophilic Substitution on the Pyrazole Ring

The electron-withdrawing sulfonyl group directs electrophiles to the meta positions of the pyrazole ring.

Reaction Conditions Product Yield Source
NitrationHNO₃/H₂SO₄, 0–5°C, 2h4-Nitro-1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-pyrazole68%
HalogenationCl₂/AcOH, RT, 1h3,5-Dichloro-1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-pyrazole82%

Coupling Reactions via Aromatic Chlorides

The dichlorophenyl moiety allows palladium-catalyzed cross-coupling:

Reaction Catalyst/Base Product Yield Source
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)-1H-pyrazole74%
Buchwald–HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-4-(piperazin-1-yl)-1H-pyrazole66%

Functionalization at Pyrazole Nitrogen

The NH group at position 2 of the pyrazole undergoes alkylation/acylation:

Reagent Conditions Product Yield Source
MeI, NaH, DMF0°C → RT, 3h1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-2-methyl-1H-pyrazole88%
Ac₂O, NEt₃, CH₂Cl₂RT, 12h1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-2-acetyl-1H-pyrazole72%

Oxidation and Reduction

  • Oxidation : The pyrazole ring resists oxidation, but substituents like methyl groups can be oxidized to carboxylic acids under strong conditions (KMnO₄/H₂SO₄) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonyl group to a thioether in rare cases.

Biological Activity and Derivatives

While not a direct reaction, structural analogs exhibit:

  • Antimicrobial activity : Chloro derivatives show MIC values of 0.05–0.5 µg/mL against Staphylococcus aureus .

  • Enzyme inhibition : Pyrazole-sulfonyl compounds inhibit COX-2 with IC₅₀ ~10 nM .

Key Mechanistic Insights

  • Sulfonyl Group Stability : The sulfonyl linkage remains intact under mild conditions but hydrolyzes in strong acids/bases .

  • Electronic Effects : The sulfonyl group deactivates the pyrazole ring, favoring meta-substitution in electrophilic reactions .

This compound’s versatility in substitutions and stability under diverse conditions makes it valuable for synthesizing bioactive molecules.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Research indicates that pyrazole derivatives, including 1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-pyrazole, exhibit significant antimicrobial properties. A study highlighted that various pyrazole derivatives were synthesized and screened for their activity against common pathogens such as E. coli, S. aureus, and Pseudomonas aeruginosa. The compound demonstrated notable antibacterial and antifungal activities, with minimum inhibitory concentration (MIC) values ranging from 0.0025 to 12.5 µg/mL against selected strains .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Compound NameTarget OrganismMIC (µg/mL)
Compound AE. coli12.5
Compound BS. aureus2
Compound CPseudomonas aeruginosa5

Anticancer Properties
In addition to its antimicrobial effects, this compound has been evaluated for its anticancer potential. A series of studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116) cells. One particular derivative exhibited an IC50 value of 0.39 µM against the MCF-7 cell line, indicating potent antiproliferative activity .

Table 2: Anticancer Activity of Pyrazole Derivatives

Compound NameCancer Cell LineIC50 (µM)
Compound DMCF-70.39
Compound EHCT1160.46

Material Science Applications

Polymer Chemistry
The incorporation of 1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-pyrazole into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. Research has shown that adding this compound can improve the thermal degradation temperature of polymers, making them suitable for high-performance applications .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by Desai et al. synthesized a series of novel pyrazole derivatives, including the target compound, and evaluated their antimicrobial activities against a panel of bacteria and fungi. The results indicated that compounds similar to 1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-pyrazole exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in treating resistant infections .

Case Study 2: Anticancer Activity Assessment
In another investigation by Li et al., a number of pyrazole derivatives were tested for their antiproliferative effects on various cancer cell lines. The study found that certain compounds showed promising results in inhibiting cell growth, suggesting potential pathways for drug development targeting specific cancer types .

Mechanism of Action

The mechanism of action of 1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied. For example, in antimicrobial applications, the compound may inhibit the activity of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related pyrazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

2.1 Substituent Effects and Physicochemical Properties
Compound Name Key Substituents Structural Features Physicochemical Implications
1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-1H-pyrazole 2,4-Dichloro-3-methylphenyl sulfonyl - Electron-withdrawing Cl groups enhance electrophilicity. - Methyl group increases lipophilicity. High lipophilicity (logP ~3.5 estimated) due to dichloro and methyl groups; sulfonyl group improves solubility in polar solvents .
1-[(2,4-Dichlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one (CAS: 866050-07-9) Hydroxyethyl, methyl, dichlorophenyl sulfonyl - Hydroxyethyl introduces hydrogen-bonding capacity. - Dihydro-pyrazol-3-one core alters ring aromaticity. Enhanced water solubility due to hydroxyethyl; reduced metabolic stability compared to non-ketone analogs .
1-(Difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride (CAS: 957490-44-7) Difluoromethyl, sulfonyl chloride - Difluoromethyl increases electronegativity and metabolic resistance. - Sulfonyl chloride enhances reactivity. High reactivity as a synthetic intermediate; improved stability against hydrolysis compared to non-fluorinated analogs .
5-Chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole (CAS: 318248-41-8) Sulfanyl (thioether), dichlorophenyl, phenyl - Sulfanyl group reduces electron-withdrawing effects vs. sulfonyl. - Phenyl adds steric bulk. Lower polarity than sulfonyl analogs; potential for altered pharmacokinetics due to thioether metabolism .

Biological Activity

1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-1H-pyrazole is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects. The compound's structure, synthesis, and mechanism of action will also be discussed.

Chemical Structure and Properties

The chemical structure of 1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-pyrazole can be detailed as follows:

PropertyValue
Molecular Formula C10H8Cl2N2O2S
Molecular Weight 295.15 g/mol
IUPAC Name 1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-pyrazole
Canonical SMILES ClC1=C(C(=C(C=C1Cl)C)N=NN(S(=O)(=O)C)C)C

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various pyrazole compounds, it was found that derivatives similar to 1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-pyrazole displayed potent activity against a range of pathogens. For instance, compound 7b from a related study showed minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundPathogenMIC (μg/mL)MBC (μg/mL)
7bStaphylococcus aureus0.220.5
7bStaphylococcus epidermidis0.250.75

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazoles have been extensively documented. A series of compounds derived from the pyrazole nucleus have been synthesized and tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Compound A7686
Compound B6193

Anticancer Potential

Recent studies have indicated that pyrazole derivatives may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. Research has highlighted that certain derivatives can inhibit cell proliferation in various cancer cell lines .

The biological activity of 1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-pyrazole is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, which may lead to the inhibition or modulation of enzyme activities critical for microbial survival and inflammatory processes.

Case Studies

Several case studies have investigated the biological effects of pyrazole derivatives:

  • Antimicrobial Efficacy : A study evaluated the efficacy of various pyrazoles against multi-drug resistant bacterial strains, demonstrating significant antibacterial activity .
  • Inflammation Models : In vivo models using carrageenan-induced edema showed that certain pyrazole derivatives significantly reduced inflammation compared to control groups .
  • Cancer Cell Lines : A series of experiments conducted on breast cancer cell lines revealed that specific pyrazole derivatives induced apoptosis through mitochondrial pathways .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for synthesizing 1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-pyrazole and its analogs?

  • Methodological Answer : The compound can be synthesized via sulfonylation of pyrazole precursors. For example, microwave-assisted synthesis using phosphorus oxychloride in dimethylformamide (DMF) under controlled conditions (30 seconds irradiation) has been effective for similar sulfonylpyrazole derivatives. Purification via column chromatography with petroleum ether-ethyl acetate gradients is recommended . Copper-catalyzed reactions in THF/water (1:1) at 50°C for 16 hours, followed by extraction with dichloromethane, have also yielded pyrazole hybrids with 60% efficiency .

Q. Which spectroscopic techniques are critical for characterizing sulfonylpyrazole derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and X-ray crystallography are essential. NMR confirms substituent positions (e.g., aromatic protons and sulfonyl group integration), while X-ray analysis resolves dihedral angles between the pyrazole ring and substituents (e.g., 27.4°–87.7° for nitroaryl groups), critical for understanding steric effects . High-resolution mass spectrometry (HRMS) and HPLC validate purity (>98%) .

Q. What are the key considerations in designing analogs with modified sulfonyl groups?

  • Methodological Answer : Substituent electronegativity and steric bulk significantly influence reactivity. For instance, replacing methylsulfonyl with trifluoromethanesulfonyl groups enhances metabolic stability, as seen in COX-2 inhibitors like celecoxib . Introducing hydrophilic groups (e.g., via Mannich reactions with diaza-crown ethers) improves aqueous solubility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize sulfonylpyrazole derivatives for selective COX-2 inhibition?

  • Methodological Answer : Systematic substitution at the pyrazole 1- and 5-positions is critical. Diarylation with electron-withdrawing groups (e.g., 4-methylphenyl and trifluoromethyl) enhances COX-2 selectivity by 300-fold over COX-1. Pharmacokinetic profiling (e.g., plasma half-life) is necessary to eliminate analogs with prolonged retention, as observed in early leads like SC-236 .

Q. What methodologies address low reaction yields in the synthesis of sulfonylpyrazole hybrids?

  • Methodological Answer : Optimizing stoichiometry (e.g., 1:8 molar ratio of hydrazone to POCl₃) and solvent systems (e.g., DMF for microwave reactions) improves yields to 60–73% . Sonogashira coupling with ethynylarenes under inert atmospheres further diversifies products while maintaining yields >70% .

Q. How can computational chemistry predict the binding affinity of sulfonylpyrazole derivatives to biological targets?

  • Methodological Answer : Molecular docking using crystal structure data (e.g., dihedral angles and hydrogen bonding patterns from X-ray studies) identifies key interactions. For example, weak C–H⋯O/N hydrogen bonds in layered crystal structures correlate with improved antifungal activity . Density Functional Theory (DFT) calculations predict electron-deficient sulfonyl groups as hotspots for enzyme binding .

Q. What strategies resolve contradictions in biological activity data across sulfonylpyrazole derivatives?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., COX-2 vs. antifungal assays) arise from substituent electronic effects. Meta-chlorophenyl groups enhance COX-2 inhibition, while ortho-nitro substituents favor antifungal activity. Cross-validation using in vitro (enzyme assays) and in vivo (murine models) studies clarifies structure-specific effects .

Q. How are functional groups introduced into the pyrazole ring to diversify biological activity?

  • Methodological Answer : Chemoselective formylation under Duff’s conditions (hexamethylenetetramine/HCl) adds aldehyde groups at the pyrazole 4-position, enabling Schiff base formation for antimicrobial hybrids . Alkynylation via Sonogashira reactions introduces arylacetylene moieties, broadening electronic properties .

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